6-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide
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Overview
Description
6-((Tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a tetrahydrothiophen-3-yl group and a trifluoromethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide typically involves multiple steps:
Formation of the tetrahydrothiophen-3-yl intermediate: This can be achieved by reacting tetrahydrothiophene with an appropriate halogenating agent to introduce a leaving group, followed by nucleophilic substitution with a suitable nucleophile.
Attachment of the trifluoromethoxybenzyl group: This step involves the reaction of the tetrahydrothiophen-3-yl intermediate with 2-(trifluoromethoxy)benzyl chloride under basic conditions to form the desired ether linkage.
Coupling with nicotinamide: The final step involves coupling the intermediate with nicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((Tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophen-3-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in nicotinamide can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
6-((Tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 6-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain proteins, while the nicotinamide moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-((Tetrahydrothiophen-3-yl)oxy)benzoic acid
- 2-((Tetrahydrothiophen-3-yl)amino)phenyl)methanol
- 2-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid
Uniqueness
6-((Tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide is unique due to the presence of both the trifluoromethoxybenzyl and nicotinamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
6-(thiolan-3-yloxy)-N-[[2-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-18(20,21)26-15-4-2-1-3-12(15)9-23-17(24)13-5-6-16(22-10-13)25-14-7-8-27-11-14/h1-6,10,14H,7-9,11H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFBXWPBRYCTAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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